
2,3-Dichloro-6-(trifluoromethyl)quinoxaline
Übersicht
Beschreibung
2,3-Dichloro-6-(trifluoromethyl)quinoxaline is a chemical compound with the molecular formula C9H3Cl2F3N2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline consists of 9 carbon atoms, 3 hydrogen atoms, 2 chlorine atoms, 3 fluorine atoms, and 2 nitrogen atoms . The InChI code for this compound is 1S/C9H3Cl2F3N2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline include its molecular weight, which is 267.035 Da . It is a solid substance . More specific properties like melting point, boiling point, and density are not provided in the search results for this specific compound.Wissenschaftliche Forschungsanwendungen
Optical and Morphological Studies
The synthesis and characterization of Y-shaped tri-fluoromethyl substituted quinoxaline derivatives have illustrated significant findings in optical properties, including absorption, emission, quantum yield, and aggregation-induced emission (AIE). These compounds exhibit fluorescence in solid state and AIE state due to restricted intramolecular rotation. The presence of electron-withdrawing trifluoromethyl group contributes to their optical behavior, with applications in understanding solvent polarities and molecular aggregation phenomena (Rajalakshmi & Palanisami, 2020).
Synthesis of Quinoxaline Derivatives
Research into the synthesis of new 2-substituted 3-(tri(di)fluoromethyl)quinoxalines, including a variety of derivatives, opens pathways for the development of novel compounds with potential applications in various fields of chemistry and materials science. This work highlights the adaptability and utility of 3-(trifluoromethyl)quinoxaline as a precursor for a wide range of functional derivatives (Didenko et al., 2015).
Helical Structures and Chiral Applications
The study on poly(quinoxaline-2,3-diyl) derivatives demonstrates the induction of right- and left-handed helical structures by positioning chiral groups on the monomer units. This research opens up new possibilities for the development of chiral materials and ligands for enantioselective catalysis, showcasing the versatility of quinoxaline derivatives in creating structured materials with specific optical properties (Yamamoto et al., 2013).
Antimicrobial and Pesticidal Activities
The synthesis and evaluation of new quinoxaline derivatives for antimicrobial and pesticidal activities highlight the potential of these compounds in addressing critical issues in public health and agriculture. By exploring the functionalization of 2,3-dichloroquinoxaline, researchers have developed compounds with significant antibacterial and antifungal activities, contributing to the search for new agents against resistant strains and pests (El-Atawy et al., 2019).
Analytical Reagents
Quinoxaline-2-carboxylic acid and its derivatives have been explored as analytical reagents, demonstrating the utility of quinoxaline derivatives in analytical chemistry for the gravimetric determination of various metal ions. This application showcases the potential for developing new analytical methods based on the unique properties of quinoxaline derivatives (Dutt et al., 1968).
Safety And Hazards
Safety information for 2,3-Dichloro-6-(trifluoromethyl)quinoxaline indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
2,3-dichloro-6-(trifluoromethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F3N2/c10-7-8(11)16-6-3-4(9(12,13)14)1-2-5(6)15-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTQVWHSMBWEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(C(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433485 | |
| Record name | 2,3-dichloro-6-(trifluoromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-6-(trifluoromethyl)quinoxaline | |
CAS RN |
55686-95-8 | |
| Record name | 2,3-Dichloro-6-(trifluoromethyl)quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55686-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-dichloro-6-(trifluoromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



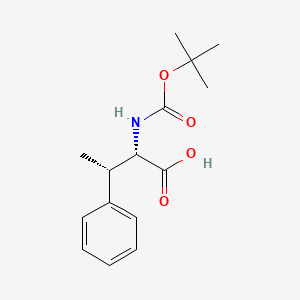
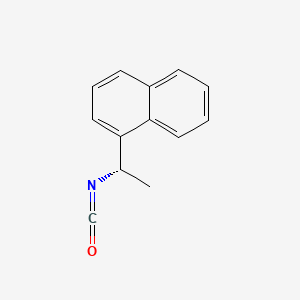
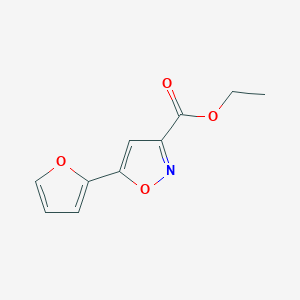
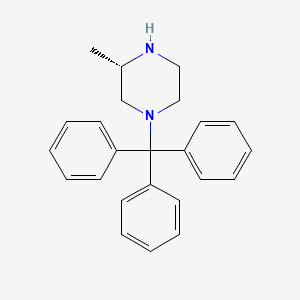



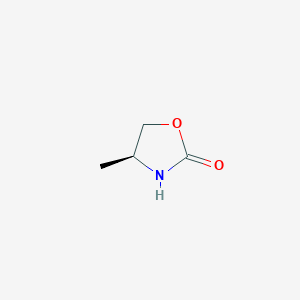



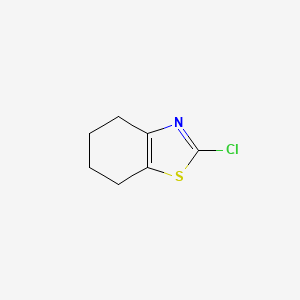
![2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B1588708.png)
